

An In-depth Technical Guide to Hinc II: Catalytic Activity and Cofactors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hinc II**

Cat. No.: **B13384543**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinc II is a Type II restriction endonuclease derived from *Haemophilus influenzae* Rc that recognizes the degenerate, palindromic DNA sequence 5'-GTYRAC-3' (where Y is a pyrimidine and R is a purine) and cleaves in the center of this sequence to produce blunt ends.^[1] This enzyme is a valuable tool in molecular biology for DNA mapping, cloning, and various genetic engineering applications. This technical guide provides a comprehensive overview of the catalytic activity of **Hinc II**, its cofactor requirements, and detailed experimental protocols for its use and analysis.

Catalytic Activity and Specificity

Hinc II functions as a homodimer to recognize and cleave its specific DNA sequence.^[1] The recognition process involves the intercalation of glutamine side chains into the major groove of the DNA, which induces a conformational change in both the protein and the DNA.^[1] This interaction facilitates the precise positioning of the catalytic machinery for phosphodiester bond cleavage.

Quantitative Catalytic Parameters

Precise Michaelis-Menten kinetic parameters for **Hinc II**, such as the turnover number (kcat) and Michaelis constant (Km), are not extensively reported in publicly available literature.

However, the enzyme's activity is typically quantified in "units." One unit of **Hinc II** is universally defined as the amount of enzyme required to completely digest 1 μ g of Lambda DNA in one hour at 37°C in a 50 μ L reaction volume.[2][3][4][5][6]

Table 1: **Hinc II** Activity and Recognition Sequence

Parameter	Value
Recognition Sequence	5'-GT ^Y RAC-3' (Y=C/T, R=A/G)
Cleavage Site	GT ^Y
Cut Type	Blunt End
Source Organism	Haemophilus influenzae Rc

Cofactor Requirements

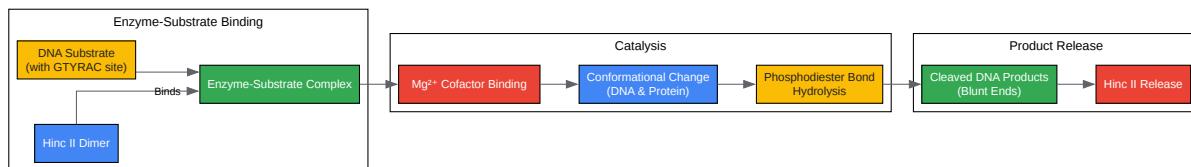
Like most Type II restriction endonucleases, the catalytic activity of **Hinc II** is critically dependent on the presence of divalent metal cations.

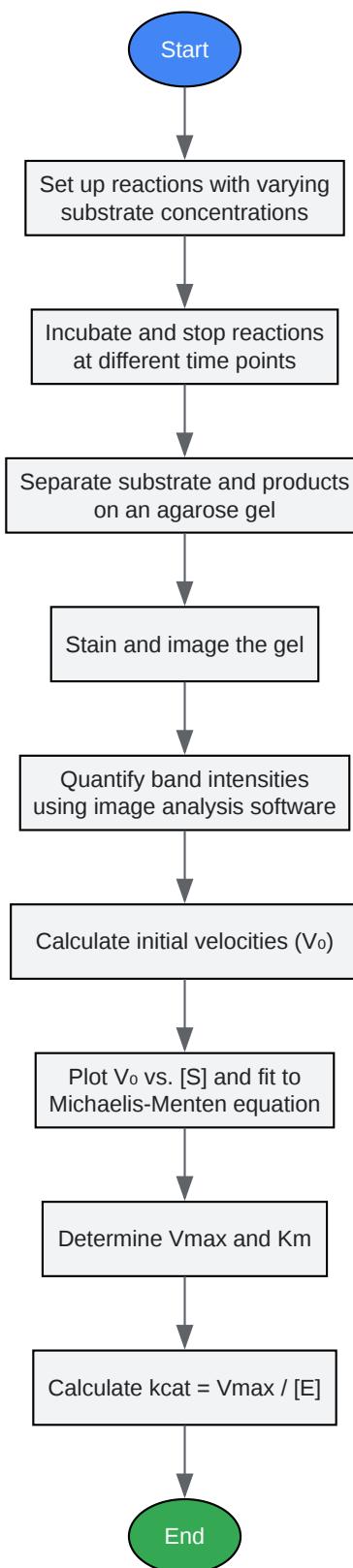
Essential Cofactors

Magnesium ions (Mg^{2+}) are the essential cofactor for **Hinc II** activity. They are directly involved in the catalytic mechanism, facilitating the hydrolysis of the phosphodiester bonds. Manganese ions (Mn^{2+}) can also serve as a cofactor for the enzyme.

Inhibitory Cations

Calcium ions (Ca^{2+}) have been shown to inhibit the cleavage reaction of **Hinc II**. While Ca^{2+} can bind to the active site and may play a role in stabilizing the enzyme-DNA complex, it prevents the catalytic hydrolysis from occurring.


Table 2: Cofactor Requirements and Effects on **Hinc II** Activity


Divalent Cation	Role in Hinc II Activity	Optimal Concentration
Magnesium (Mg^{2+})	Required Cofactor	Typically 5-10 mM in reaction buffers
Manganese (Mn^{2+})	Can substitute for Mg^{2+}	Not typically used in standard protocols
Calcium (Ca^{2+})	Inhibitory	Avoid in reaction buffers

Catalytic Mechanism

The catalytic mechanism of **Hinc II** involves the hydrolysis of the phosphodiester backbone of the DNA within its recognition sequence. While a detailed step-by-step mechanism specific to **Hinc II** is not fully elucidated, structural studies and comparison with other Type II restriction enzymes provide significant insights.

A crystal structure of **Hinc II** bound to its cognate DNA with Ca^{2+} has revealed key features of the active site. A calcium ion-ligated water molecule is positioned to act as the nucleophile in the phosphodiester bond cleavage.^[7] This water molecule is within hydrogen bonding distance of the conserved active site residue Lysine 129 (Lys129).^[7] It is proposed that Lys129, along with the divalent metal cofactor (typically Mg^{2+}), activates this water molecule for a nucleophilic attack on the scissile phosphate. The reaction proceeds through a pentavalent transition state, ultimately leading to the cleavage of the phosphodiester bond and the generation of a 5'-phosphate and a 3'-hydroxyl group on the resulting DNA fragments.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rcsb.org [rcsb.org]
- 2. Hincll, Restriction Enzymes: "H" Enzymes - Jena Bioscience [jenabioscience.com]
- 3. bmlabosis.com [bmlabosis.com]
- 4. mybiosource.com [mybiosource.com]
- 5. neb.com [neb.com]
- 6. Hincll - BIOKÉ [bioke.com]
- 7. Ca²⁺ binding in the active site of Hincll: implications for the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hincll: Catalytic Activity and Cofactors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13384543#hinc-ii-catalytic-activity-and-cofactors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com